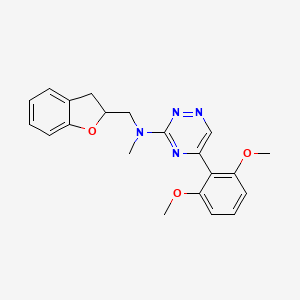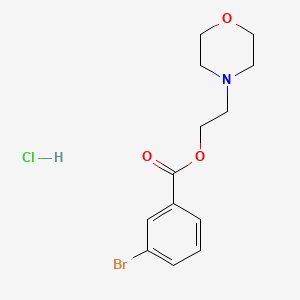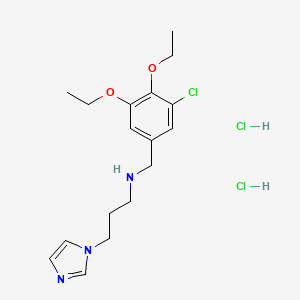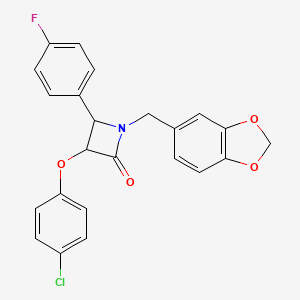![molecular formula C16H26ClNO2 B6105555 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6105555.png)
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the family of synthetic cathinones. It has been found to have stimulant effects and is often used recreationally. However, in recent years, research has been conducted to explore its potential applications in scientific research.
科学研究应用
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of stimulants on the brain, as well as to investigate the mechanisms of addiction and substance abuse. This compound has also been used in studies exploring the role of dopamine in reward processing and the development of addiction.
作用机制
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is responsible for the stimulant effects of this compound. Additionally, this compound has been found to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are less pronounced than its effects on dopamine.
Biochemical and Physiological Effects:
The stimulant effects of this compound are similar to those of other cathinones, such as methamphetamine and cocaine. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy. However, this compound has been found to have a shorter duration of action than other cathinones, which may make it a useful tool for studying the acute effects of stimulants.
实验室实验的优点和局限性
One advantage of using 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively short duration of action, which allows researchers to study the acute effects of the drug without having to wait for it to wear off. Additionally, this compound has been found to be less potent than other cathinones, which may make it easier to control the dose and minimize the risk of adverse effects. However, this compound is still a psychoactive drug and must be handled with caution in the lab. It is also important to note that this compound has not been extensively studied, so its long-term effects are not well understood.
未来方向
There are several potential future directions for research on 1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have applications in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, studies exploring the effects of this compound on different brain regions and circuits could provide insight into the mechanisms of addiction and substance abuse.
合成方法
1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-methylbenzyl chloride with piperidine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylbenzyl bromide with piperidine, followed by reduction with lithium aluminum hydride. Both methods have been used successfully to synthesize this compound.
属性
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-5-7-15(8-6-14)12-19-13-16(18)11-17-9-3-2-4-10-17;/h5-8,16,18H,2-4,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUBRGYGFZCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)


![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)

![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105549.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)
